Atomoxetina

Descripción general

Descripción

Tomoxetina, también conocida como Atomoxetina, es un inhibidor selectivo de la recaptación de norepinefrina (ISRN) utilizado principalmente en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH). Se comercializa bajo el nombre de marca Strattera. A diferencia de los medicamentos estimulantes tradicionales para el TDAH, la Tomoxetina es un no estimulante, lo que la convierte en una opción única para los pacientes que pueden no responder bien a los estimulantes o que tienen contraindicaciones para su uso .

Aplicaciones Científicas De Investigación

La Tomoxetina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la inhibición selectiva de la recaptación de norepinefrina.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores, particularmente la norepinefrina y la dopamina.

Industria: Utilizado en el desarrollo de medicamentos no estimulantes para el TDAH y trastornos relacionados.

Mecanismo De Acción

La Tomoxetina ejerce sus efectos al inhibir selectivamente el transportador presináptico de norepinefrina (NET), previniendo la recaptación de norepinefrina en todo el cerebro. Esto aumenta los niveles extracelulares de norepinefrina y dopamina en regiones cerebrales específicas, como la corteza prefrontal, que están involucradas en la atención y la memoria . Además, se ha demostrado que la Tomoxetina se une al transportador de serotonina (SERT) y bloquea el receptor N-metil-D-aspartato (NMDA), lo que indica un papel del sistema glutamatérgico en su mecanismo de acción .

Safety and Hazards

Direcciones Futuras

Future research should deepen the relationship between genotype and phenotype of adult ADHD and their relationship with treatment outcomes . There is a compelling need to develop new and alternative treatment interventions in order to improve the effectiveness of current treatment options by targeting residual symptoms .

Análisis Bioquímico

Biochemical Properties

Tomoxetine plays a significant role in biochemical reactions by inhibiting the norepinephrine transporter (NET), which prevents the reuptake of norepinephrine into presynaptic neurons. This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. Tomoxetine also interacts with other biomolecules, including the serotonin transporter (SERT) and the N-methyl-D-aspartate (NMDA) receptor . These interactions contribute to its therapeutic effects and influence various biochemical pathways.

Cellular Effects

Tomoxetine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Tomoxetine increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with improved attention and executive function . Additionally, Tomoxetine’s interaction with the NMDA receptor suggests a role in modulating glutamatergic neurotransmission, which may impact synaptic plasticity and cognitive function .

Molecular Mechanism

The molecular mechanism of Tomoxetine involves its binding to the norepinephrine transporter (NET), inhibiting the reuptake of norepinephrine into presynaptic neurons. This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Tomoxetine also binds to the serotonin transporter (SERT) and blocks the NMDA receptor, indicating its involvement in serotonergic and glutamatergic neurotransmission . These interactions contribute to its therapeutic effects in managing ADHD symptoms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tomoxetine change over time. Studies have shown that initial responses to Tomoxetine may be apparent within one week of treatment, but robust responses often build gradually over several weeks . The stability and degradation of Tomoxetine in laboratory settings are influenced by its metabolic pathways, primarily involving cytochrome P450 (CYP) 2D6 . Long-term effects on cellular function have been observed, with sustained improvements in attention and executive function over extended treatment periods .

Dosage Effects in Animal Models

The effects of Tomoxetine vary with different dosages in animal models. In studies using spontaneously hypertensive rats (SHR), a model for ADHD, Tomoxetine at a dose of 1 mg/kg/day showed significant improvements in motor activity compared to lower doses . Higher doses of Tomoxetine have been associated with dose-dependent decreases in dopamine D2 receptor expression in specific brain regions, such as the prefrontal cortex, striatum, and hypothalamus . High doses may also lead to adverse effects, including increased risk of cardiovascular events .

Metabolic Pathways

Tomoxetine is primarily metabolized by cytochrome P450 (CYP) 2D6, which catalyzes its aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . The primary oxidative metabolite, 4-hydroxyatomoxetine, is subsequently glucuronidated and excreted in urine . The activity of CYP2D6 varies among individuals, leading to differences in Tomoxetine’s pharmacokinetics and therapeutic response . Additionally, other enzymes, such as CYP2E1 and CYP3A, contribute to its metabolism in individuals with lower CYP2D6 activity .

Transport and Distribution

Tomoxetine is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours . It has a high volume of distribution, indicating extensive distribution in body tissues . Tomoxetine is highly bound to plasma proteins, primarily albumin, which affects its transport and distribution within cells and tissues . The steady-state volume of distribution is approximately 0.85 L/kg .

Subcellular Localization

The subcellular localization of Tomoxetine is influenced by its interactions with specific transporters and binding proteins. Tomoxetine’s binding to the norepinephrine transporter (NET) and serotonin transporter (SERT) suggests its localization at synaptic terminals where these transporters are expressed . Additionally, its interaction with the NMDA receptor indicates potential localization at postsynaptic sites involved in glutamatergic neurotransmission . These interactions and localizations contribute to Tomoxetine’s therapeutic effects on neurotransmission and cognitive function.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

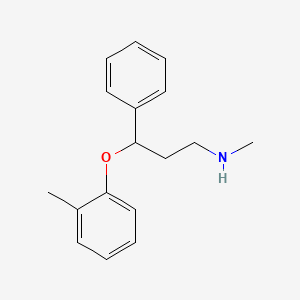

La Tomoxetina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de N-metil-3-hidroxi-3-fenilpropilamina con 2-fluorotolueno en presencia de una base. Esta reacción forma Tomoxetina como el producto principal . Otro método implica calentar álcali y N-metil-3-hidroxi-3-fenilpropilamina para formar una mezcla, seguida de la adición de 2-fluorotolueno .

Métodos de producción industrial

La producción industrial de Tomoxetina generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacéuticos. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

La Tomoxetina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El principal metabolito oxidativo formado es la 4-hidroxi-Tomoxetina, que se glucuronida rápidamente.

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Las condiciones generalmente implican el uso de solventes como el acetonitrilo y reactivos como el p-cloranil y el DDQ.

Principales productos formados

Oxidación: El producto principal es la 4-hidroxi-Tomoxetina.

Sustitución: Los productos principales son complejos de transferencia de carga con π-aceptores basados en quinona.

Comparación Con Compuestos Similares

Compuestos similares

Metilfenidato: Un medicamento estimulante utilizado comúnmente para tratar el TDAH. A diferencia de la Tomoxetina, aumenta principalmente los niveles de dopamina en el cerebro.

Dextroanfetamina: Otro estimulante utilizado para el TDAH, que también aumenta los niveles de dopamina y norepinefrina.

Guanfacina: Un medicamento no estimulante que actúa sobre los receptores adrenérgicos alfa-2, utilizado para el tratamiento del TDAH.

Singularidad de la Tomoxetina

La Tomoxetina es única entre los medicamentos para el TDAH debido a su naturaleza no estimulante y la inhibición selectiva de la recaptación de norepinefrina. Esto la convierte en una opción valiosa para los pacientes que pueden no tolerar los medicamentos estimulantes o que tienen contraindicaciones para su uso .

Propiedades

IUPAC Name |

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCDTVCOLNTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861048 | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63940-51-2 | |

| Record name | N-Methyl-γ-(2-methylphenoxy)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63940-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(2-methylphenoxy)-3-phenyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

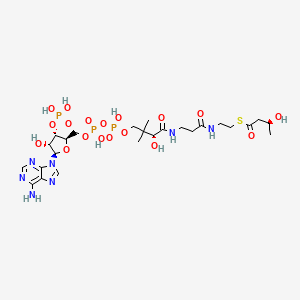

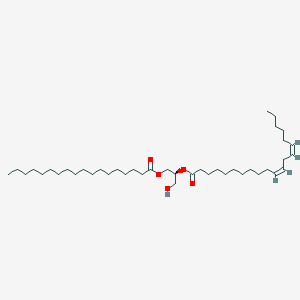

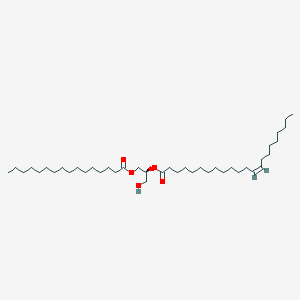

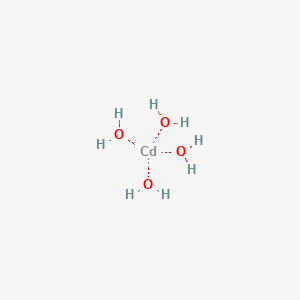

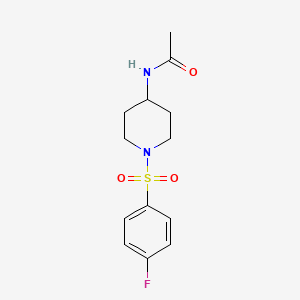

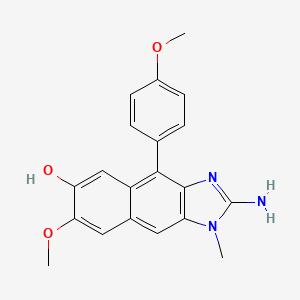

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tomoxetine?

A1: Tomoxetine is a potent and selective inhibitor of norepinephrine (NE) reuptake. [] It exerts its therapeutic effects by increasing the concentration of NE in synaptic clefts, primarily in the prefrontal cortex, an area of the brain associated with attention, executive function, and working memory. [, , , , ]

Q2: How does tomoxetine's mechanism of action differ from that of psychostimulants like methylphenidate?

A2: Unlike psychostimulants, which primarily target dopamine transporters in addition to NE transporters, tomoxetine exhibits selectivity for NE transporters. [, , , ] This selectivity may translate to a different side effect profile, potentially reducing the risk of certain adverse effects associated with dopamine modulation. [, ]

Q3: Does tomoxetine have any effect on dopamine levels in the brain?

A3: While tomoxetine primarily targets NE reuptake, studies in animals suggest that it can indirectly increase dopamine levels in the cortex without significantly affecting subcortical dopamine levels. [] This effect on cortical dopamine is thought to contribute to its therapeutic benefits in ADHD. []

Q4: What is the molecular formula and weight of tomoxetine?

A4: The molecular formula of tomoxetine is C17H21NO • HCl (tomoxetine hydrochloride). Its molecular weight is 291.82 g/mol.

Q5: How does the structure of tomoxetine contribute to its selectivity for norepinephrine transporters over serotonin transporters?

A5: The p-trifluoromethyl substituent on the phenoxy ring of tomoxetine plays a crucial role in its selectivity for NE transporters. [] Analogs lacking this substituent or with modifications at this position exhibit significantly reduced potency and selectivity for NE uptake inhibition. [, ]

Q6: Have any structural modifications of tomoxetine been explored, and how do they affect its activity?

A6: Research has explored modifications to the tomoxetine structure, primarily by altering the substituents on the phenoxy ring. [] Replacing the p-trifluoromethyl group with other substituents, such as iodine or methoxy groups, has been shown to alter the compound's selectivity for monoamine transporters. [] For instance, iodinated derivatives displayed high affinity for serotonin transporters, while retaining some affinity for NE transporters. []

Q7: What is the bioavailability of tomoxetine after oral administration?

A7: Oral bioavailability of tomoxetine varies significantly between species. Studies in rats revealed low oral bioavailability (F = 4%), attributed to efficient first-pass hepatic metabolism. [] In contrast, dogs exhibited high oral bioavailability (F = 74%), indicating reduced first-pass metabolism in this species. []

Q8: How is tomoxetine metabolized, and what are the major routes of elimination?

A8: Tomoxetine undergoes extensive metabolism, primarily in the liver. [] Major metabolic pathways include aromatic ring hydroxylation, benzylic oxidation (observed in rats), and N-demethylation. [] The primary metabolite, 4-hydroxytomoxetine, is further conjugated to form glucuronide and sulfate conjugates (observed in dogs). [] Excretion occurs mainly through urine (48-66% of the dose) and feces (32-42% of the dose) in both rats and dogs. []

Q9: Does tomoxetine exhibit dose-dependent pharmacokinetics?

A9: Studies in humans suggest potential dose-dependent pharmacokinetics of tomoxetine. [] While a majority of subjects displayed a typical half-life of approximately 4-5 hours after single or multiple doses, some individuals exhibited significantly longer half-lives (around 19 hours), suggesting potential for accumulation in a subset of the population. []

Q10: What preclinical models have been used to evaluate the efficacy of tomoxetine in attention-deficit/hyperactivity disorder (ADHD)?

A10: Preclinical studies have employed various animal models to assess tomoxetine's potential in ADHD. Rodent models of impulsivity, attention, and hyperactivity are frequently utilized. [, ] Additionally, research has explored the effects of tomoxetine on neurochemical markers and electrophysiological activity in brain regions implicated in ADHD pathology. [, , , ]

Q11: Has tomoxetine demonstrated efficacy in clinical trials for ADHD?

A11: Yes, clinical trials have demonstrated the efficacy of tomoxetine in treating ADHD in both children and adults. [, , , , ] Significant improvements in core ADHD symptoms, including inattention, hyperactivity, and impulsivity, have been observed compared to placebo. [, , , , ]

Q12: What analytical methods are commonly employed for the detection and quantification of tomoxetine in biological samples?

A13: Several analytical methods have been developed and validated for the determination of tomoxetine in various matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) is widely used for its sensitivity and selectivity in quantifying tomoxetine and its metabolites in plasma and other biological fluids. [] Gas chromatography, particularly headspace gas chromatography (HS-GC), has been employed to quantify residual organic solvents in tomoxetine hydrochloride drug substance. []

Q13: Does tomoxetine interact with any drug transporters other than norepinephrine transporters?

A14: While tomoxetine exhibits high selectivity for NE transporters, in vitro studies using rat brain tissue suggest that it can also bind to serotonin transporters, although with lower affinity compared to NE transporters. [] This finding highlights the importance of further investigating potential drug-transporter interactions, particularly at higher doses or in individuals with specific genetic variations in transporter expression or function.

Q14: What are the main alternatives to tomoxetine for treating ADHD, and how do their mechanisms of action compare?

A15: The primary alternatives to tomoxetine for ADHD treatment are psychostimulants, such as methylphenidate and amphetamine derivatives. [] These medications primarily act by blocking both dopamine and NE transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. [] Unlike tomoxetine, which selectively targets NE reuptake, psychostimulants have a more pronounced effect on dopamine levels, particularly in the mesolimbic pathway, which is associated with reward and motivation. []

Q15: What were the initial therapeutic targets of tomoxetine before its development for ADHD?

A16: Tomoxetine was initially investigated in the 1980s as a potential treatment for depressive illness due to its selective inhibition of norepinephrine reuptake. [, ] While early clinical trials demonstrated some efficacy in treating depression, its development for this indication was discontinued. [, ] It was later in the 1990s that research refocused on its potential in treating ADHD, leading to its approval for this indication. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)

![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)

![WX UK1 [Who-DD]](/img/structure/B1242615.png)

![methyl (2R,10R,15R)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadecane-1-carboxylate](/img/structure/B1242620.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)